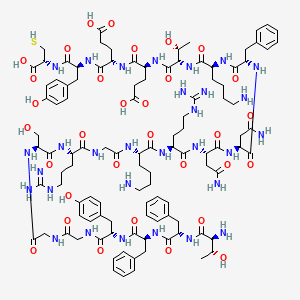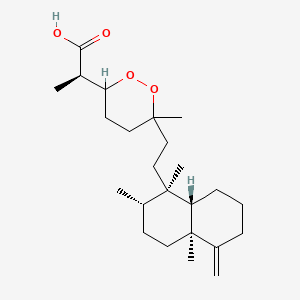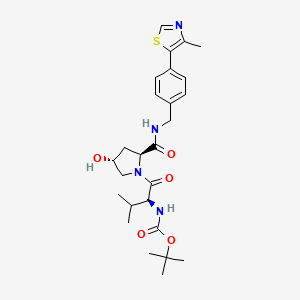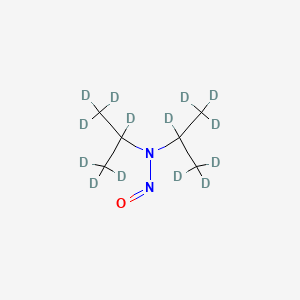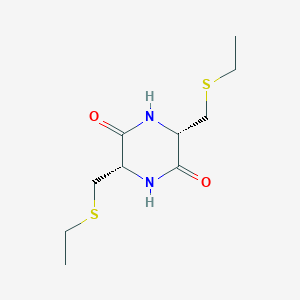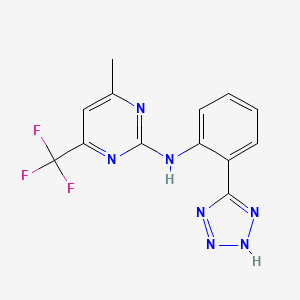
TAS2R14 agonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAS2R14 agonist-2, also known as Compound 28.1, is a potent and selective activator of the bitter taste receptor TAS2R14. This receptor is part of the G protein-coupled receptor family and is known for its ability to detect a wide range of bitter compounds. TAS2R14 is expressed not only in taste bud cells but also in various extraoral tissues, including the lungs, smooth muscle cells, heart, and brain .
Méthodes De Préparation
The synthesis of TAS2R14 agonist-2 typically begins with flufenamic acid, a non-steroidal anti-inflammatory drug known to activate TAS2R14 at sub-micromolar concentrations. The structure-based modeling approach is used to design new agonists, followed by chemical synthesis and in vitro profiling to improve potency . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Analyse Des Réactions Chimiques
TAS2R14 agonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
TAS2R14 agonist-2 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of bitter taste receptors and to design new agonists with improved potency.
Industry: It is used in the development of bitter taste masking agents for pediatric drugs and other products.
Mécanisme D'action
TAS2R14 agonist-2 activates the TAS2R14 receptor by binding to its ligand-binding pockets. This activation leads to the coupling of the receptor with G proteins, such as gustducin and Gi2, which then trigger downstream signaling pathways. The activation of TAS2R14 by this compound has been linked to the relaxation of airway smooth muscle and the modulation of innate immune responses .
Comparaison Avec Des Composés Similaires
TAS2R14 agonist-2 is unique in its high potency and selectivity for the TAS2R14 receptor. Similar compounds include:
Flufenamic acid: A non-steroidal anti-inflammatory drug that also activates TAS2R14 but with lower potency.
Aristolochic acid: Another TAS2R14 agonist with different binding properties.
These compounds share the ability to activate TAS2R14 but differ in their potency, selectivity, and specific physiological effects.
Propriétés
Formule moléculaire |
C13H10F3N7 |
|---|---|
Poids moléculaire |
321.26 g/mol |
Nom IUPAC |
4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N7/c1-7-6-10(13(14,15)16)19-12(17-7)18-9-5-3-2-4-8(9)11-20-22-23-21-11/h2-6H,1H3,(H,17,18,19)(H,20,21,22,23) |
Clé InChI |
XXKGCSWBGJTTJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC=CC=C2C3=NNN=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


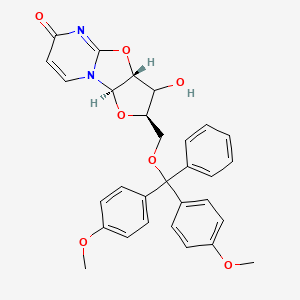
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
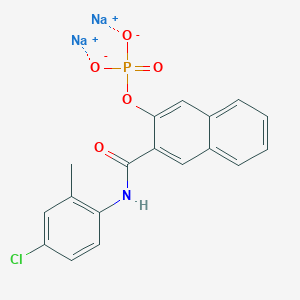

![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
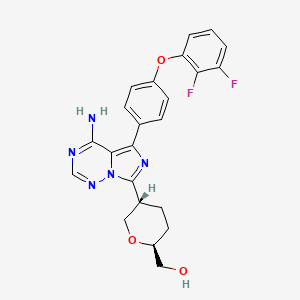
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
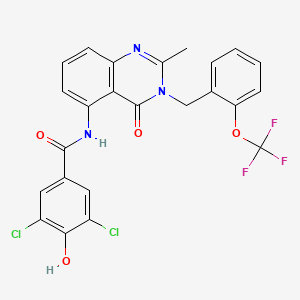
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
